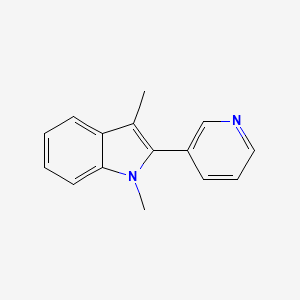
1,3-Dimethyl-2-(pyridin-3-yl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-(pyridin-3-yl)indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indole core with a pyridine ring attached at the 3-position and two methyl groups at the 1 and 3 positions of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(pyridin-3-yl)indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another approach involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a diketone or ketoester under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in achieving efficient production. Commonly used reagents include phenylhydrazine, 2-aminopyridine, and various ketones or aldehydes .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2-(pyridin-3-yl)indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitro groups, and alkyl groups.
Major Products
The major products formed from these reactions include indole-2-carboxylic acids, reduced indole derivatives, and substituted indole compounds with various functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2-(pyridin-3-yl)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses to reduce inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A compound with a similar pyridine ring but different functional groups and properties.
Indole-2-carboxylic acid: An oxidized derivative of indole with different chemical reactivity and applications.
Uniqueness
1,3-Dimethyl-2-(pyridin-3-yl)indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine ring and the methyl groups at specific positions enhances its reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C15H14N2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1,3-dimethyl-2-pyridin-3-ylindole |
InChI |
InChI=1S/C15H14N2/c1-11-13-7-3-4-8-14(13)17(2)15(11)12-6-5-9-16-10-12/h3-10H,1-2H3 |
Clé InChI |
OYMBIOMXTNJALB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=CC=CC=C12)C)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


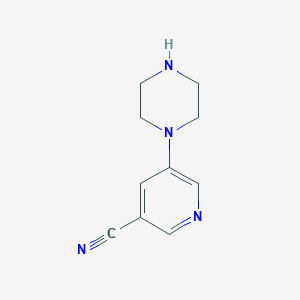
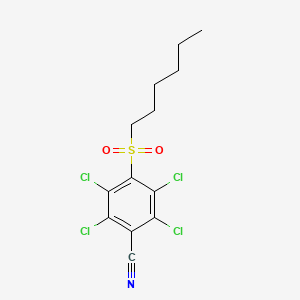
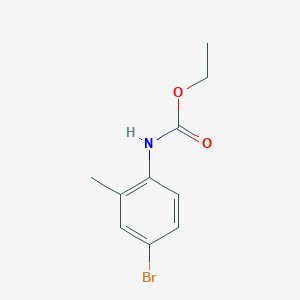
![2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine](/img/structure/B13935462.png)

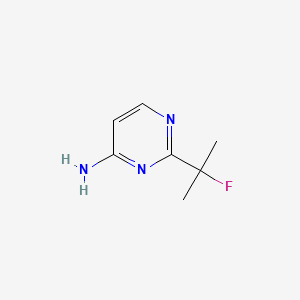
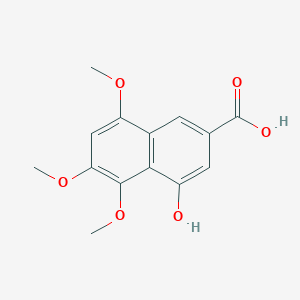
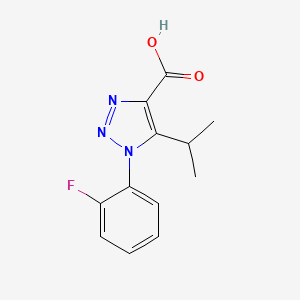

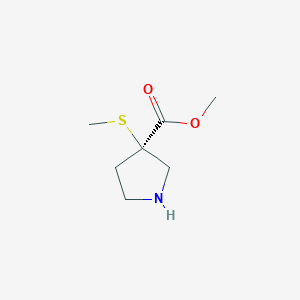
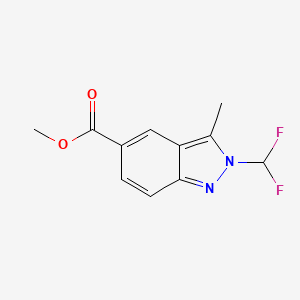
![2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13935508.png)
![Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13935526.png)
![5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13935534.png)
